
beta-Styrenesulfonic Acid Sodium Salt
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Overview
Description
Preparation Methods
Beta-Styrenesulfonic Acid Sodium Salt can be synthesized through various methods. One common synthetic route involves the reaction of beta-styrene sulfonyl chloride with sodium hydroxide in water at 60°C . This method yields the desired product with high purity. Industrial production methods often involve similar reaction conditions but on a larger scale to accommodate mass production .
Chemical Reactions Analysis
Beta-Styrenesulfonic Acid Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: It can be reduced to form various reduced sulfonate compounds.
Substitution: This compound can participate in substitution reactions, where the sulfonate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Surfactant and Dispersant
Beta-Styrenesulfonic Acid Sodium Salt functions as a surfactant, enhancing the solubility of poorly soluble compounds. Its use in pharmaceutical formulations has been studied for improving the bioavailability of active ingredients. For instance, it can stabilize emulsions and enhance drug delivery systems by reducing surface tension and preventing aggregation of particles.
Antibacterial Activity
Research indicates that this compound exhibits potential antibacterial properties, making it suitable for applications in formulations aimed at controlling microbial growth. It has been tested in various settings, including coatings and medical devices, where bacterial contamination is a concern.
Polymer Blends
This compound has been investigated for its ability to improve the mechanical properties of polymer blends. Its interaction with different polymers can enhance their performance in applications such as coatings, adhesives, and composites.
Case Study 1: Antibacterial Formulations
In a study focusing on antibacterial formulations, this compound was incorporated into a coating applied to medical devices. The results demonstrated a significant reduction in bacterial adhesion compared to control surfaces, highlighting its effectiveness as an antimicrobial agent.
Case Study 2: Drug Delivery Systems
A research project examined the use of this compound as a dispersant in drug delivery systems. The study found that it significantly improved the solubility and bioavailability of poorly soluble drugs, suggesting its potential for enhancing therapeutic efficacy in clinical settings.
Mechanism of Action
The mechanism of action of Beta-Styrenesulfonic Acid Sodium Salt involves its ability to interact with various molecular targets and pathways. In biological systems, it can form hydrogels that swell in the presence of water, allowing for controlled release of drugs or other active agents . The sulfonate group in the compound can also participate in ion-exchange processes, making it useful in applications such as water purification and chemical separation .
Comparison with Similar Compounds
Beta-Styrenesulfonic Acid Sodium Salt can be compared with other similar compounds, such as:
Sodium p-styrenesulfonate: This compound has a similar structure but differs in the position of the sulfonate group on the styrene ring.
Ethylenesulfonic acid: Another sulfonic acid derivative with different chemical properties and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it suitable for a variety of specialized applications .
Properties
Molecular Formula |
C8H8NaO3S |
---|---|
Molecular Weight |
207.20 g/mol |
InChI |
InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/b7-6+; |
InChI Key |
ZDWZXBJFITXZBL-UHDJGPCESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)O.[Na] |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)O.[Na] |
Origin of Product |
United States |
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